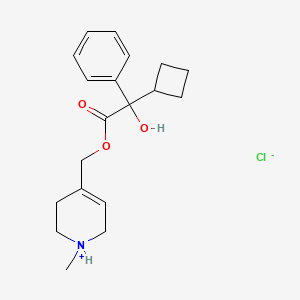

Mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride

Description

Mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is a structurally complex mandelic acid derivative. The core mandelic acid moiety is modified with an alpha-cyclobutyl substituent, enhancing steric and electronic properties. The esterification with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl introduces a partially saturated pyridine ring, likely influencing solubility and bioavailability. The hydrochloride salt improves stability and water solubility, a common strategy in pharmaceutical chemistry for ionic compound formulation .

Its synthesis likely involves esterification of alpha-cyclobutyl mandelic acid followed by salt formation with HCl, similar to methods described for DL-serine methyl ester hydrochloride .

Properties

CAS No. |

101756-56-3 |

|---|---|

Molecular Formula |

C19H26ClNO3 |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate;chloride |

InChI |

InChI=1S/C19H25NO3.ClH/c1-20-12-10-15(11-13-20)14-23-18(21)19(22,17-8-5-9-17)16-6-3-2-4-7-16;/h2-4,6-7,10,17,22H,5,8-9,11-14H2,1H3;1H |

InChI Key |

JPQNOCVDOXCYRD-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC(=CC1)COC(=O)C(C2CCC2)(C3=CC=CC=C3)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alpha-cyclobutylation | Cyclobutyl organometallic reagent, controlled temp | Requires inert atmosphere, low temperature to avoid side reactions |

| Esterification | DCC or acid catalyst (e.g., H2SO4), anhydrous solvent | Reaction time: 12-24 hours; temperature: 0-25 °C |

| Salt Formation (Hydrochloride) | HCl gas or 1M HCl in ethanol, room temperature | Stirring for 2-4 hours; precipitation of salt |

Research Findings and Optimization

Yield and Purity : Esterification yields typically range from 70% to 85% depending on reaction conditions and purification methods. The hydrochloride salt form exhibits enhanced purity and crystallinity, facilitating downstream applications.

Stereochemistry Control : The chiral centers at the alpha-position and within the tetrahydropyridyl ring require careful stereochemical control during synthesis to maintain the desired isomeric form. This is often achieved by starting from enantiomerically pure mandelic acid derivatives or by chiral resolution post-synthesis.

Solvent Effects : Use of aprotic solvents like dichloromethane improves esterification efficiency, while protic solvents are preferred for salt formation. Solvent choice impacts reaction rate and product isolation.

Comparative Table of Preparation Parameters for Mandelic Acid Derivatives

| Parameter | Mandelic Acid, Alpha-Cyclobutyl Ester Hydrochloride | Typical Mandelic Acid Ester Derivatives |

|---|---|---|

| Starting Acid | Alpha-cyclobutyl mandelic acid | Mandelic acid or substituted mandelic acids |

| Alcohol Component | (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol | Various amines or alcohols |

| Catalysts | DCC or acid catalysts (H2SO4) | Similar esterification catalysts |

| Reaction Temperature | 0-25 °C | 0-50 °C |

| Reaction Time | 12-24 hours | 6-24 hours |

| Salt Formation | Hydrochloride salt via HCl treatment | Hydrochloride or other acid salts |

| Yield | 70-85% | 60-90% |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functional group is susceptible to hydrolysis under acidic or basic conditions. In the presence of the hydrochloride counterion, acid-catalyzed hydrolysis may dominate, yielding:

-

Alpha-cyclobutylmandelic acid (via cleavage of the ester bond).

-

(1-Methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol (released alcohol).

Mechanistic Insight :

-

Acidic hydrolysis proceeds through protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Base-mediated saponification is less likely due to the absence of strong alkaline conditions in the hydrochloride form.

Radical-Mediated Decarboxylation

If the ester is hydrolyzed to the free acid (alpha-cyclobutylmandelic acid), decarboxylation may occur under radical-generating conditions (e.g., UV light or initiators like AIBN):

| Reaction Conditions | Products | Mechanism Reference |

|---|---|---|

| AgNO₃, Br₂ in CCl₄ | Cyclobutylmethyl bromide + CO₂ | |

| I₂, Thermal/Photolytic | Cyclobutylmethyl iodide + CO₂ |

Key Steps :

-

Formation of acyl hypohalite intermediates (e.g., RCO-OX ).

-

Homolytic cleavage generates acyloxy radicals (**RCO-O- **).

-

Decarboxylation yields alkyl radicals (**R- **), which abstract halogens from donors (e.g., CCl₄) .

Enamine Hydrolysis of the Tetrahydro-Pyridyl Group

The (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl moiety is an enamine, which can undergo acid-catalyzed hydrolysis:

Reaction :

Products :

-

4-(Hydroxymethyl)-1-methylpiperidin-2-one (ketone).

-

Methylamine derivative (secondary amine).

Evidence :

Halogenation at the Cyclobutyl Group

The strained cyclobutyl ring may undergo electrophilic halogenation, though direct evidence is limited. Theoretical considerations suggest:

| Reaction | Conditions | Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Bromocyclobutane derivative |

| Chlorination | Cl₂, AlCl₃ | Chlorocyclobutane derivative |

Note : Steric hindrance from the cyclobutyl group may limit reactivity compared to unstrained systems .

Nucleophilic Substitution at the Ester

While less reactive than acyl chlorides, the ester may undergo transesterification or aminolysis under forcing conditions:

| Reaction Type | Reagent | Product |

|---|---|---|

| Transesterification | ROH, H⁺ | Alternate ester + methanol |

| Aminolysis | NH₃, heat | Amide + (tetrahydro-pyridyl)methanol |

Salt Metathesis

The hydrochloride salt can exchange anions in the presence of stronger acids (e.g., H₂SO₄):

Example : Conversion to sulfate or nitrate salts.

Racemization at the Chiral Center

The alpha-hydroxyl group in mandelic acid derivatives is prone to racemization under acidic or thermal conditions:

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of mandelic acid derivatives are primarily focused on their antibacterial and anticancer properties.

Antibacterial Activity

Mandelic acid and its esters have shown potential as urinary antibacterial agents. For instance, methenamine mandelate can be converted to formaldehyde in acidic urine, which exhibits antibacterial properties. This transformation is particularly useful in treating urinary tract infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of mandelic acid derivatives. For example, nanoparticles co-loaded with methenamine mandelate and sodium bicarbonate can induce apoptosis in cancer cells by releasing formaldehyde in acidic environments such as lysosomes. This mechanism leads to DNA damage and cell cycle arrest, demonstrating a promising therapeutic strategy for cancer treatment .

Analytical Chemistry

Mandelic acid is utilized in analytical methods for detecting and quantifying various substances.

Thin-Layer Chromatography

A thin-layer chromatography (TLC) method has been developed for determining mandelic acid metabolites in biological samples. This technique allows for the effective separation and quantification of mandelic acid and its derivatives from urine samples of individuals exposed to styrene .

Chiral Recognition

The enantioselective properties of mandelic acid have been exploited in developing chiral sensors. A study demonstrated the use of a chiral fluorescent bisboronic acid sensor that selectively recognizes mandelic acid enantiomers. This application is crucial for pharmaceutical research where the chirality of compounds can significantly affect their biological activity .

Environmental Applications

Mandelic acid derivatives also play a role in environmental chemistry.

Sorbent Development

Research has shown that modified magnetic chiral sorbents can effectively separate mandelic acid enantiomers from aqueous solutions. This application is significant for environmental monitoring and remediation efforts where the resolution of enantiomers is necessary for assessing the impact of pollutants .

Data Table: Summary of Applications

Case Study 1: Antibacterial Efficacy

In a clinical study assessing the efficacy of methenamine mandelate as a urinary antibacterial agent, significant reductions in bacterial counts were observed after treatment with this compound. The study highlighted its effectiveness in patients with recurrent urinary tract infections.

Case Study 2: Cancer Cell Apoptosis

A laboratory study demonstrated that nanoparticles containing methenamine mandelate could induce cell cycle arrest and apoptosis in various cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased efficacy.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Physicochemical Properties

- The alpha-cyclobutyl group in the target compound likely increases steric hindrance compared to halogenated mandelic acids (e.g., 3-ClMA). This could reduce co-crystallization efficiency but improve metabolic stability .

- The (1-methyl-THP)methyl ester introduces a partially saturated heterocycle, contrasting with simpler esters (e.g., methyl or benzyl esters in and ). This may enhance membrane permeability compared to DL-serine derivatives .

Solubility and Stability

- The hydrochloride salt improves water solubility, similar to benidipine hydrochloride (solubility: ~0.1 mg/mL in water) and DL-serine methyl ester hydrochloride . However, the cyclobutyl group’s hydrophobicity may reduce solubility relative to unsubstituted mandelic acid derivatives.

- Stability under thermal or hydrolytic conditions is expected to align with other ester hydrochlorides, requiring controlled storage (room temperature, dry conditions) .

Pharmacological and Synthetic Relevance Unlike benidipine (a calcium channel blocker), the target compound lacks nitro or dihydropyridine groups, suggesting divergent pharmacological targets . The cyclobutyl group may hinder similar resolution efficiency due to steric effects.

Research Findings

- Co-Crystallization Efficiency : Halogenated mandelic acids (e.g., 3-ClMA) achieve up to 94% resolution efficiency with levetiracetam, but substituent position and type critically impact performance . The target compound’s cyclobutyl group may necessitate alternative resolving agents.

- Synthetic Utility: Esters like 4-aminomethyl-phenylpropionic acid methyl ester HCl are used as intermediates in organic synthesis, suggesting analogous applications for the target compound .

- Stability Profiles : Benidipine hydrochloride’s stability under thermal stress (decomposition above 150°C) and hydrolytic conditions provides a benchmark for ester hydrochlorides .

Biological Activity

Mandelic acid derivatives, particularly alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride , exhibit significant biological activities that are relevant in various therapeutic contexts. This compound is a synthetic derivative of mandelic acid, an aromatic alpha hydroxy acid known for its antibacterial properties and uses in dermatology.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Mandelic Acid Backbone : Known for its antibacterial activity.

- Cyclobutyl Group : This modification may enhance pharmacokinetic properties.

- Tetrahydropyridine Moiety : Potentially increases selectivity towards specific biological targets.

The hydrochloride form improves solubility and stability in aqueous solutions, which is critical for biological applications.

Antibacterial Properties

Mandelic acid and its derivatives are primarily recognized for their antibacterial activity , particularly against urinary tract pathogens. The mechanism involves:

- Inhibition of Bacterial Growth : Disruption of cell wall synthesis and function.

- Enzymatic Transformations : The compound can undergo transformations mediated by enzymes such as lipases or racemases, leading to the formation of optically active enantiomers crucial for pharmaceutical efficacy.

Dermatological Applications

Mandelic acid is widely used in dermatology due to its:

- Exfoliating Properties : As an alpha hydroxy acid, it promotes skin cell turnover.

- Chemical Peels : Effective in treating acne and hyperpigmentation by enhancing skin texture and appearance.

Comparative Biological Activity

The following table summarizes the biological activities of mandelic acid derivatives compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Mandelic Acid | Aromatic alpha hydroxy acid | Antibacterial; used in urinary infections |

| Cyclandelate | Ester of mandelic acid with cyclohexyl group | Vasodilator |

| Methenamine Mandelate | Combination with methenamine | Antibacterial agent |

| Phenylglyoxylic Acid | Similar alpha hydroxy structure | Used in skin care |

| Homatropine Methylbromide | Ester derivative used as a mydriatic agent | Anticholinergic |

| Alpha-Cyclobutyl-, (1-Methyl-1,2,3,6-Tetrahydro-4-Pyridyl)methyl Ester | Cyclobutyl and tetrahydropyridine modifications | Enhanced antibacterial and dermatological effects |

Case Study 1: Antimicrobial Efficacy

A study demonstrated that mandelic acid derivatives showed significant inhibition against common uropathogens. The structural modifications in alpha-cyclobutyl derivatives enhanced binding affinity to bacterial targets compared to unmodified mandelic acid.

Case Study 2: Dermatological Treatment

Clinical trials involving chemical peels with mandelic acid showed substantial improvement in acne lesions and skin texture. The incorporation of cyclobutyl groups was noted to increase patient tolerance and effectiveness .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthetic optimization should focus on reaction kinetics and purification techniques. For example, the patent EP 4 374 877 A2 () describes analogous esterification and deprotection steps, highlighting the use of controlled hydrolysis and chromatography for intermediate purification. To enhance yield, researchers should:

- Conduct fractional distillation or recrystallization to isolate intermediates.

- Use process control tools (e.g., real-time pH monitoring) to stabilize reaction conditions .

- Employ membrane separation technologies (e.g., nanofiltration) to remove byproducts .

Basic: What analytical techniques are recommended for identifying impurities in this compound?

Methodological Answer:

Impurity profiling requires orthogonal methods:

- HPLC with chiral columns (as referenced in for mandelic acid derivatives) to resolve enantiomeric impurities.

- Mass spectrometry (LC-MS/MS) for structural elucidation of degradation products.

- NMR spectroscopy (e.g., -NMR) to confirm stereochemistry and detect cyclobutyl ring distortions.

Reference standards (e.g., 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one in ) should be used for calibration.

Basic: How should a theoretical framework guide experimental design for studying this compound?

Methodological Answer:

A conceptual framework ensures alignment with broader scientific principles. For example:

- Link the compound’s stereoelectronic properties (e.g., cyclobutyl strain) to its reactivity using density functional theory (DFT) .

- Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to structure hypotheses and validate methods .

- Use pharmacokinetic models to predict metabolic stability in pharmacological assays .

Advanced: How can contradictory data regarding the compound’s physicochemical properties be resolved methodologically?

Methodological Answer:

Contradictions often arise from contextual variables. To resolve them:

- Conduct meta-analysis of published data, categorizing results by experimental conditions (e.g., solvent polarity, temperature) .

- Replicate studies using standardized protocols (e.g., ICH guidelines for stability testing) .

- Apply multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., residual solvents affecting crystallinity) .

Advanced: What interdisciplinary approaches are effective in studying the environmental impact of this compound?

Methodological Answer:

Interdisciplinary strategies include:

- Atmospheric chemistry modeling (e.g., DOE’s source-receptor framework in ) to track degradation pathways.

- Heterogeneous catalysis studies to assess its persistence in soil/water systems, leveraging CRDC subclass RDF2050104 (membrane technologies) .

- Ecotoxicology assays using zebrafish embryos to evaluate bioaccumulation potential, paired with metabolomic profiling .

Advanced: What strategies enhance reproducibility in pharmacological assays involving this compound?

Methodological Answer:

Reproducibility requires rigorous documentation and validation:

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

- Use quality-by-design (QbD) approaches to define critical process parameters (e.g., particle size distribution via ’s RDF2050107) .

- Implement blinded, randomized controls in cellular assays to minimize bias, as demonstrated in ’s zoospore studies.

Advanced: How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?

Methodological Answer:

Scale-up challenges include racemization and thermal instability. Solutions involve:

- Continuous flow chemistry to maintain precise temperature/pH control .

- In-line PAT (Process Analytical Technology) for real-time monitoring of chiral purity .

- Cryogenic milling (’s RDF2050107) to ensure uniform particle size during lyophilization.

Advanced: What computational tools are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

Leverage molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to model binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.